3-(2-fluorobenzyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(2-fluorobenzyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the thienopyrimidine class. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is substituted with a 2-fluorobenzyl group and a 3-methylbenzylsulfanyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine core. Common reagents include thiourea and α-haloketones under basic conditions.
Introduction of the 2-Fluorobenzyl Group: This step involves the alkylation of the thienopyrimidine core with 2-fluorobenzyl halides in the presence of a base such as potassium carbonate.
Introduction of the 3-Methylbenzylsulfanyl Group: This step involves the nucleophilic substitution of the thienopyrimidine core with 3-methylbenzylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-fluorobenzyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s electronic properties make it of interest in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorobenzyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
- 3-(2-bromobenzyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
The presence of the 2-fluorobenzyl group in 3-(2-fluorobenzyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one imparts unique electronic properties compared to its chloro- and bromo-substituted analogs
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-2-[(3-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2OS2/c1-14-5-4-6-15(11-14)13-27-21-23-18-9-10-26-19(18)20(25)24(21)12-16-7-2-3-8-17(16)22/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLYEMQMLWGXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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